molecular formula C19H16N2O3 B3405837 N'-(2-hydroxybenzylidene)-2-(2-naphthyloxy)acetohydrazide CAS No. 1443751-74-3

N'-(2-hydroxybenzylidene)-2-(2-naphthyloxy)acetohydrazide

Cat. No.: B3405837
CAS No.: 1443751-74-3
M. Wt: 320.3
InChI Key: PFZHQJWPGXEZIG-UDWIEESQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(2-hydroxybenzylidene)-2-(2-naphthyloxy)acetohydrazide is an organic compound that belongs to the class of hydrazones. This compound is characterized by the presence of a hydrazone functional group, which is formed by the condensation of hydrazides with aldehydes or ketones. The structure of N’-(2-hydroxybenzylidene)-2-(2-naphthyloxy)acetohydrazide includes a benzylidene moiety, a naphthyloxy group, and an acetohydrazide linkage, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-hydroxybenzylidene)-2-(2-naphthyloxy)acetohydrazide typically involves the condensation reaction between 2-hydroxybenzaldehyde and 2-(2-naphthyloxy)acetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general procedure is as follows:

  • Dissolve 2-hydroxybenzaldehyde and 2-(2-naphthyloxy)acetohydrazide in ethanol.
  • Heat the mixture under reflux for several hours.
  • Cool the reaction mixture to room temperature.
  • Filter the precipitated product and wash it with cold ethanol.
  • Dry the product under reduced pressure to obtain N’-(2-hydroxybenzylidene)-2-(2-naphthyloxy)acetohydrazide.

Industrial Production Methods

While specific industrial production methods for N’-(2-hydroxybenzylidene)-2-(2-naphthyloxy)acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production may incorporate continuous flow reactors and automated systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N’-(2-hydroxybenzylidene)-2-(2-naphthyloxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

N’-(2-hydroxybenzylidene)-2-(2-naphthyloxy)acetohydrazide has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic and electronic properties.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and design.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of N’-(2-hydroxybenzylidene)-2-(2-naphthyloxy)acetohydrazide depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes, receptors, or DNA. The hydrazone group can form covalent bonds with nucleophilic sites in proteins or nucleic acids, leading to inhibition or modulation of biological pathways. The naphthyloxy and benzylidene moieties may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N’-(2-hydroxybenzylidene)acetohydrazide: Lacks the naphthyloxy group, making it less complex.

    2-(2-naphthyloxy)acetohydrazide: Lacks the benzylidene moiety, resulting in different chemical properties.

    N’-(2-hydroxybenzylidene)-2-(2-phenoxy)acetohydrazide: Contains a phenoxy group instead of a naphthyloxy group, leading to variations in reactivity and applications.

Uniqueness

N’-(2-hydroxybenzylidene)-2-(2-naphthyloxy)acetohydrazide is unique due to the presence of both the naphthyloxy and benzylidene moieties, which contribute to its distinct chemical and biological properties. The combination of these functional groups enhances the compound’s versatility and potential for various applications in scientific research.

Properties

IUPAC Name

N-[(E)-(2-hydroxyphenyl)methylideneamino]-2-naphthalen-2-yloxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3/c22-18-8-4-3-7-16(18)12-20-21-19(23)13-24-17-10-9-14-5-1-2-6-15(14)11-17/h1-12,22H,13H2,(H,21,23)/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFZHQJWPGXEZIG-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCC(=O)NN=CC3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)OCC(=O)N/N=C/C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(2-hydroxybenzylidene)-2-(2-naphthyloxy)acetohydrazide
Reactant of Route 2
Reactant of Route 2
N'-(2-hydroxybenzylidene)-2-(2-naphthyloxy)acetohydrazide
Reactant of Route 3
Reactant of Route 3
N'-(2-hydroxybenzylidene)-2-(2-naphthyloxy)acetohydrazide
Reactant of Route 4
Reactant of Route 4
N'-(2-hydroxybenzylidene)-2-(2-naphthyloxy)acetohydrazide
Reactant of Route 5
Reactant of Route 5
N'-(2-hydroxybenzylidene)-2-(2-naphthyloxy)acetohydrazide
Reactant of Route 6
Reactant of Route 6
N'-(2-hydroxybenzylidene)-2-(2-naphthyloxy)acetohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.